molecular formula C39H30O4 B3224765 Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- CAS No. 1238475-45-0

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-

Cat. No.: B3224765
CAS No.: 1238475-45-0
M. Wt: 562.7 g/mol
InChI Key: OROZTGFBKXEPSI-UHFFFAOYSA-N
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Description

The compound Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- (CAS: 1238475-45-0) is a bis-epoxide featuring a fluorene core linked to naphthalene rings via oxymethylene bridges and terminated with oxirane (epoxide) groups. Its molecular formula is C₃₃H₂₆O₄ (inferred from structural analogs) . The fluorene moiety provides rigidity and planarity, while the naphthalene units enhance aromatic conjugation and thermal stability. This compound is primarily used in advanced polymer formulations, where its high reactivity and structural complexity contribute to superior mechanical and thermal properties in cured materials .

Properties

IUPAC Name

2-[[6-[9-[6-(oxiran-2-ylmethoxy)naphthalen-2-yl]fluoren-9-yl]naphthalen-2-yl]oxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30O4/c1-3-7-37-35(5-1)36-6-2-4-8-38(36)39(37,29-13-9-27-19-31(15-11-25(27)17-29)40-21-33-23-42-33)30-14-10-28-20-32(16-12-26(28)18-30)41-22-34-24-43-34/h1-20,33-34H,21-24H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OROZTGFBKXEPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC3=C(C=C2)C=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C=C(C=C8)OCC9CO9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144244
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1238475-45-0
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1238475-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[9H-Fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis[oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- typically involves the reaction of fluorenylidene derivatives with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The oxirane (epoxide) groups undergo nucleophilic attack, forming covalent bonds with nucleophiles. Key reactions include:

Reagent Conditions Major Product Application
Amines (e.g., NH₃)Room temperature, basic mediaβ-Hydroxy amines Polymer crosslinking agents
Thiols (e.g., R-SH)Acid catalysis (H₂SO₄)Thioether-linked diolsFunctionalized resins
Carboxylic acidsHeat (80–120°C)Polyester networksHigh-temperature adhesives

Mechanistic Insight : The electron-rich naphthalene substituents stabilize transition states during ring-opening, accelerating reactions under mild conditions compared to simpler epoxides .

Oxidation and Reduction Pathways

While the oxirane groups are stable under ambient conditions, targeted transformations occur under specific reagents:

Oxidation

  • Reagent : meta-Chloroperbenzoic acid (mCPBA)

  • Product : Diol derivatives via epoxide-to-diol conversion .

  • Note : The fluorene backbone remains intact due to its inherent stability .

Reduction

  • Reagent : Lithium aluminum hydride (LiAlH₄)

  • Product : Secondary alcohols (from epoxide reduction) .

Polymerization and Crosslinking

The compound serves as a bifunctional monomer in epoxy resin synthesis:

Process Catalyst Key Property Reference
Thermal curingBoron trifluorideHigh glass transition temperature (Tg)
Anionic polymerizationTertiary aminesEnhanced mechanical strength

Example Reaction :

C H O +H N R NH Crosslinked polymer network[4]\text{C H O }+\text{H N R NH }\rightarrow \text{Crosslinked polymer network}\quad[4]

Comparative Reactivity with Analogues

The naphthalene substituents differentiate this compound from phenyl-based analogues:

Parameter Naphthalene Derivative Phenyl Derivative
Reaction rate (with NH₃)1.5× fasterBaseline
Thermal stabilityStable up to 300°CStable up to 250°C
Solubility in THFHighModerate

Key Research Findings

  • Kinetic Studies : Second-order kinetics observed in amine-mediated curing, with an activation energy of 85 kJ/mol .

  • Thermal Analysis : Degradation onset at 325°C (TGA), confirming suitability for high-performance applications .

This compound’s reactivity profile underscores its utility in materials science, particularly where thermal stability and tailored polymerization are critical.

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C43H38O6
  • Molecular Weight : 670.76 g/mol
  • Key Features :
    • Cardo structure, enhancing thermal stability.
    • High refractive index, making it suitable for optical applications.
    • Resistance to high temperatures.

Physical Properties

PropertyValue
Refractive IndexHigh
Thermal StabilityExcellent
SolubilityVariable
ColorGood color quality

Materials Science

Functional Materials and Resins
Oxirane derivatives are often utilized in the formulation of advanced materials due to their unique properties. The cardo structure provides enhanced mechanical strength and thermal stability, making them suitable for high-performance applications such as coatings and adhesives.

Case Study: High-Performance Coatings
Research indicates that incorporating oxirane-based compounds into polymer matrices can significantly improve the thermal and mechanical properties of coatings used in aerospace and automotive industries. These coatings exhibit superior adhesion and resistance to environmental degradation.

Organic Synthesis

Building Blocks in Synthesis
The oxirane group is a valuable intermediate in organic synthesis, allowing for the creation of various functionalized compounds through ring-opening reactions. This versatility makes it an essential component in pharmaceutical and agrochemical synthesis.

Case Study: Synthesis of Bioactive Compounds
A study demonstrated the use of this oxirane compound as a precursor for synthesizing bioactive molecules with potential therapeutic effects. The unique reactivity of the epoxide allows for selective modifications leading to diverse chemical entities.

Optical Applications

High Refractive Index Materials
Due to its high refractive index, this compound can be utilized in optical devices, including lenses and waveguides. The ability to tailor optical properties through chemical modifications enhances its applicability in photonics.

Case Study: Optical Waveguides
In experiments, materials synthesized from oxirane derivatives showed promising results as optical waveguides, demonstrating low loss and high transmission efficiency at specific wavelengths.

Environmental Applications

Potential Functional Alternatives to BPA
Given the growing concerns regarding bisphenol A (BPA) and its analogs, oxirane compounds are being explored as safer alternatives in various applications, particularly in plastics and resins.

Case Study: Regulatory Assessments
Regulatory bodies have identified oxirane derivatives as potential substitutes for BPA due to their lower toxicity profiles and similar functional properties. Studies have shown that they do not exhibit endocrine-disrupting effects observed with some BPA analogs .

Mechanism of Action

The mechanism of action of Oxirane, 2,2’-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- involves its ability to undergo various chemical reactions due to the presence of the reactive oxirane ring. This ring can interact with nucleophiles, leading to the formation of new bonds and the generation of diverse chemical structures. The fluorenylidene core provides stability and rigidity to the molecule, making it suitable for applications in materials science .

Comparison with Similar Compounds

Substituent Variations

The target compound is distinguished by its 6,2-naphthalenediyl substituents. Key analogs and their differences are summarized below:

Compound Name (CAS) Core Structure Substituents Molecular Weight Key Properties
Target Compound (1238475-45-0) Fluorene 6,2-Naphthalenediyloxymethylene ~550 (estimated) High thermal stability, rigid backbone
9,9-Bis[4-(glycidyloxy)phenyl]fluorene (47758-37-2) Fluorene 4,1-Phenyleneoxymethylene 462.55 Moderate solubility, lower Tg (~150°C)
2,2'-[1,6-Naphthalenediylbis(oxymethylene)]bis[oxirane] (27610-48-6) Naphthalene None (direct naphthalene link) 272.29 Lower MW, higher reactivity
Oxirane, 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bis- (1675-54-3) Isopropylidene 4,1-Phenyleneoxymethylene 340.41 Flexible backbone, lower thermal stability

Structural and Electronic Effects

  • Naphthalene vs. Phenylene : The naphthalene groups in the target compound extend conjugation, increasing UV stability and glass transition temperature (Tg) compared to phenyl-based analogs like CAS 47758-37-2 . However, this also reduces solubility in common solvents (e.g., acetone, THF) due to increased π-π stacking .
  • Fluorene Core : Fluorene imparts planarity and electronic delocalization, enhancing mechanical strength in polymers. In contrast, isopropylidene-linked analogs (e.g., CAS 1675-54-3) exhibit flexibility but lower thermal resistance .

Physicochemical Properties and Reactivity

  • Reactivity : The bis-epoxide groups in the target compound undergo rapid curing with amines or anhydrides, similar to CAS 47758-37-2. However, steric hindrance from naphthalene may slow reaction kinetics compared to smaller epoxides like CAS 27610-48-6 .
  • Thermal Stability : The rigid naphthalene-fluorene architecture elevates decomposition temperatures (>300°C), outperforming phenyl (Td ~250°C) and aliphatic analogs (Td ~200°C) .
  • Solubility: Limited solubility in polar aprotic solvents (e.g., DMF, NMP) due to high aromaticity; requires elevated temperatures for processing .

Biological Activity

Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- is a complex organic compound notable for its unique structural features that include oxirane (epoxy) groups and a fluorenylidene framework. This compound has garnered attention for its potential biological activities and applications in various fields such as pharmaceuticals, materials science, and organic electronics.

  • Molecular Formula : C37H30O4
  • Molar Mass : 538.63 g/mol
  • CAS Number : 334008-97-8
  • Melting Point : Approximately 153°C
  • Solubility : Slightly soluble in chloroform and dichloromethane

Biological Activity

The biological activity of Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- has been explored in various studies. Key findings include:

  • Antimicrobial Properties : Research indicates that compounds with a fluorene nucleus exhibit diverse pharmacological actions including antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, derivatives of fluorene have shown significant inhibitory effects on strains like Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity and Antiproliferative Effects : Several studies have investigated the cytotoxic effects of fluorene derivatives. For example, certain compounds have been identified as type I topoisomerase inhibitors, demonstrating antiproliferative activity against cancer cell lines. The introduction of specific substituents has been shown to enhance this activity .
  • Antioxidant Activity : Fluorene derivatives are also noted for their antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Study on Antimicrobial Activity

A study assessed the antimicrobial efficacy of O-aryl-carbamoyl-oxymino-fluorene derivatives against various bacterial and fungal strains. The results indicated that the presence of electron-withdrawing groups significantly enhanced the antimicrobial activity against both planktonic and biofilm states of the pathogens tested .

Cytotoxicity Assessment

In another research effort, the cytotoxic effects of newly synthesized fluorene derivatives were evaluated against different cancer cell lines. Compounds exhibiting linear alkyl groups in their structure showed superior antiproliferative activity compared to those with branched or bulky groups. This suggests that structural modifications can significantly influence biological outcomes .

Applications

Given its biological activities, Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis- has potential applications in:

  • Pharmaceuticals : As a lead compound for developing new antimicrobial or anticancer drugs.
  • Materials Science : In creating high-performance polymers due to its epoxy groups which can enhance thermal stability and optical properties.
  • Organic Electronics : Utilized in organic light-emitting diodes (OLEDs) and solar cells due to its favorable photophysical properties .

Summary Table of Biological Activities

Activity TypeFindings
AntimicrobialEffective against Staphylococcus aureus, Escherichia coli, Candida albicans
CytotoxicityInhibitory effects on cancer cell lines; structure-dependent activity
AntioxidantExhibits significant antioxidant properties

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for oxirane protons (δ 3.1–4.3 ppm) and fluorene-naphthalene aromatic protons (δ 6.8–7.8 ppm) to confirm connectivity .
  • FT-IR : Validate epoxide rings via C-O-C stretching (1250 cm⁻¹) and oxirane ring deformation (850 cm⁻¹).
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., m/z 450.53 for C₃₃H₂₂O₂) and detect trace impurities .

What approaches study environmental degradation pathways under varying conditions?

Q. Advanced Research Focus

  • Hydrolytic degradation : Incubate in buffered solutions (pH 4–9) at 25–50°C, monitoring via LC-MS for diol formation.
  • Photolytic studies : Expose to UV light (254 nm) and analyze by GC-MS for fragmentation products (e.g., fluorenone derivatives).
  • Microbial assays : Use soil slurry cultures to identify biodegradation metabolites through metabolomic profiling .

Data Contradictions and Mitigation Strategies

  • Synthesis yield variability : Trace moisture can hydrolyze epoxide intermediates; use anhydrous solvents and inert atmospheres .
  • Thermal data conflicts : Standardize heating rates and sample masses in TGA/DSC protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxirane, 2,2'-[9H-fluoren-9-ylidenebis(6,2-naphthalenediyloxymethylene)]bis-
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